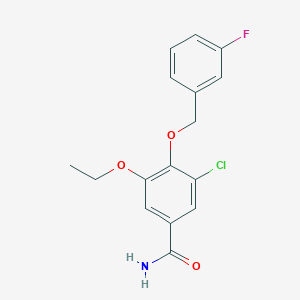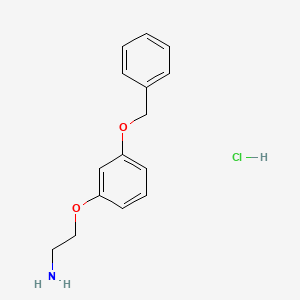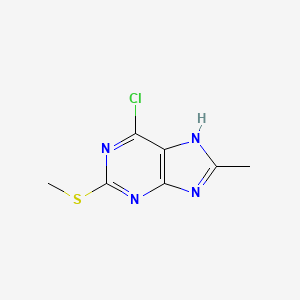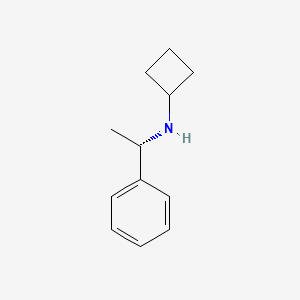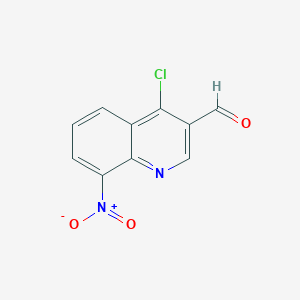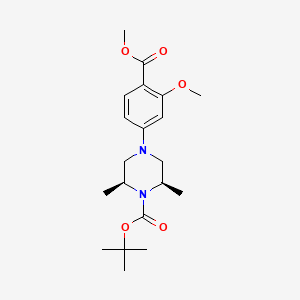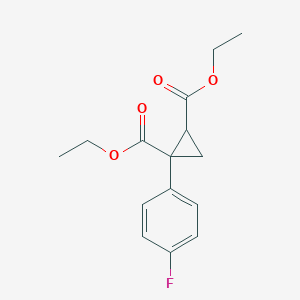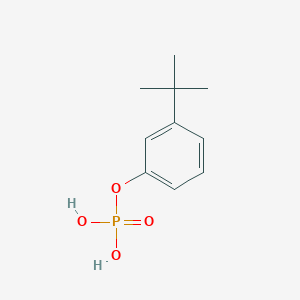
3-(tert-Butyl)phenyldihydrogenphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butyl)phenyldihydrogenphosphate is an organic compound belonging to the class of organophosphates. It is known for its excellent thermal stability and hydrolytic resistance, making it a valuable compound in various industrial applications. The compound is characterized by its molecular formula C22H23O4P and a molecular weight of 382.39 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)phenyldihydrogenphosphate typically involves the reaction of tert-butylphenol with phosphorus oxychloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the complete conversion of reactants to the desired product .
Step 1: Dissolve tert-butylphenol in a suitable solvent and add phosphorus oxychloride slowly while maintaining the temperature at around 70°C.
Step 2: Add aluminum chloride as a catalyst and continue stirring the mixture for several hours.
Step 3: After the reaction is complete, the mixture is cooled, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(tert-Butyl)phenyldihydrogenphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into different organophosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Various organophosphorus compounds.
Substitution: Compounds with different functional groups replacing the tert-butyl group.
Applications De Recherche Scientifique
3-(tert-Butyl)phenyldihydrogenphosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymers and resins due to its thermal stability.
Biology: Investigated for its potential use in biological systems as a phosphate donor.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Widely used in the production of flame-retardant materials, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 3-(tert-Butyl)phenyldihydrogenphosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a phosphate donor, transferring its phosphate group to other molecules, thereby modulating various biochemical pathways. This property makes it valuable in both biological and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butylphenyl diphenyl phosphate
- Triphenyl phosphate
- Di-tert-butylphenyl phosphate
Uniqueness
Compared to similar compounds, 3-(tert-Butyl)phenyldihydrogenphosphate offers superior thermal stability and hydrolytic resistance. These properties make it particularly suitable for applications requiring high-performance materials, such as flame retardants and plasticizers .
Propriétés
Formule moléculaire |
C10H15O4P |
|---|---|
Poids moléculaire |
230.20 g/mol |
Nom IUPAC |
(3-tert-butylphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C10H15O4P/c1-10(2,3)8-5-4-6-9(7-8)14-15(11,12)13/h4-7H,1-3H3,(H2,11,12,13) |
Clé InChI |
SPQPNWSVMABBLT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC=C1)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


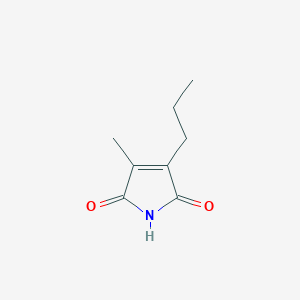
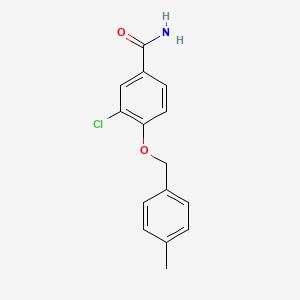
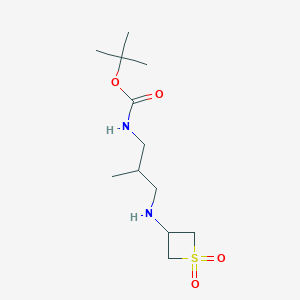
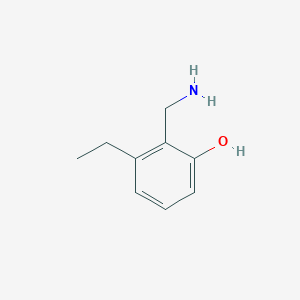

![3-(6-Methyl-3-oxo-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-2(3H)-yl)propanoic acid](/img/structure/B13025781.png)
